[(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid
Description
[(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid (CAS 948294-96-0) is a boronic acid derivative with the molecular formula C₁₄H₂₃BN₂O₃ and a molecular weight of 278.16 g/mol . Structurally, it features an (L)-phenylalanine-derived dipeptide backbone, with a boronic acid group at the terminal end (Figure 1). The compound is synthesized via peptide coupling and boronic acid functionalization, yielding a white solid with 21% isolated yield after preparative HPLC purification . Key spectroscopic data include:
Properties
IUPAC Name |
[1-[(2-amino-3-phenylpropanoyl)amino]-3-methylbutyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O3/c1-10(2)8-13(15(19)20)17-14(18)12(16)9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9,16H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSFPFDGDYVJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)N)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid typically involves the following steps:
Formation of the Amino Acid Derivative: The starting material, an amino acid derivative, is synthesized through standard peptide coupling reactions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a reaction with a boronic acid reagent under controlled conditions, often involving a palladium-catalyzed cross-coupling reaction.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods: Industrial production of (®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Catalysts such as palladium or nickel, and reagents like halides or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction can produce boronic alcohols.
Scientific Research Applications
Drug Delivery Systems
Boronic acids are increasingly utilized in the development of drug delivery systems due to their ability to form reversible covalent bonds with diols, which can be exploited for controlled drug release.
Case Study: Micellar Drug Delivery Systems
A study demonstrated the use of boronic acid-diol interactions to create focus-responsive micellar drug delivery systems. The researchers synthesized amphiphilic micelles by incorporating [(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid into the structure. These micelles showed a high drug loading capacity (22.4% for Doxorubicin) and exhibited pH-dependent disassembly, allowing for targeted release in acidic environments typical of tumor tissues .
| Parameter | Value |
|---|---|
| Drug Loading Capacity | 22.4% |
| Release Environment | Acidic endo/lysosomes |
| Target Model | 4T1 breast cancer xenograft |
Cancer Therapy
The compound has been explored for its potential in targeting cancer cells through specific interactions with cell surface markers.
Case Study: VAR2CSA-drug Conjugates
Research involving [(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid highlighted its use in creating stable protein-drug conjugates that selectively bind to cancer cells expressing chondroitin sulfate proteoglycans. This specificity allows for localized delivery of therapeutic agents, enhancing efficacy while minimizing systemic toxicity .
Biosensing Technologies
Boronic acids are also recognized for their applications in biosensing due to their ability to interact with sugars and other diols, making them suitable for detecting biomolecules.
Case Study: Sensing Applications
Boronic acids have been utilized as building blocks in sensors designed to detect glucose and other carbohydrates. The unique interaction between the boronic acid moiety and diols allows for the development of highly sensitive and selective biosensors .
| Sensor Type | Target Molecule | Detection Limit |
|---|---|---|
| Glucose Sensor | Glucose | Low micromolar range |
| Carbohydrate Sensor | Various carbohydrates | Nanomolar sensitivity |
Mechanism of Action
The mechanism of action of (®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in its applications as an enzyme inhibitor and in drug development.
Comparison with Similar Compounds
Comparison with Structurally Related Boronic Acid Derivatives
Structural and Functional Comparison
Table 1: Key Properties of [(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic Acid and Analogs
Key Differences and Implications
Substituent Effects on Bioactivity
- Bortezomib : The pyrazine-carbonyl group enhances binding to the proteasome’s β5 subunit, forming a stable tetrahedral complex with the catalytic threonine residue . This confers reversible inhibition and high specificity, translating to clinical efficacy in myeloma .
- Target Compound: The absence of pyrazine and presence of a terminal primary amino group may reduce proteasome affinity compared to bortezomib. However, the simpler structure could improve synthetic accessibility .
- CEP-18770 : The 6-phenylpicolinamido and hydroxybutanamide groups enhance oral bioavailability and potency, with IC₅₀ values surpassing bortezomib in preclinical models .
Pharmacokinetic and Physicochemical Properties
Research and Clinical Significance
- Bortezomib remains a cornerstone in myeloma therapy, though peripheral neuropathy and drug resistance limit its utility .
- CEP-18770 represents a next-generation inhibitor with improved tolerability and oral dosing, currently in preclinical trials .
- The target compound serves as a structural template for developing analogs with modified substituents to balance potency, solubility, and synthetic feasibility .
Biological Activity
[(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid, commonly referred to as Phe-boroLeu, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological applications. This compound combines an amino acid moiety with a boronic acid functional group, enabling it to interact with biological systems in significant ways.
Structural Characteristics
The IUPAC name of the compound is [(1R)-1-[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutyl]boronic acid. Its structure can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | C14H23BN2O3 |
| Molecular Weight | 279.15 g/mol |
| Functional Groups | Boronic acid, amine |
| Chirality | Chiral centers at C1 and C2 |
Biological Activity Overview
Boronic acids are known for their ability to form reversible covalent bonds with diols, which is a key feature that underpins their biological activity. This property allows them to interact with various biomolecules, including proteins and carbohydrates, which can lead to significant biological effects.
- Enzyme Inhibition : Boronic acids can act as inhibitors of proteases. For instance, Phe-boroLeu has been shown to exhibit protease-inhibitory activity, making it a candidate for therapeutic applications in diseases where protease activity is dysregulated .
- Targeted Drug Delivery : The compound's ability to bind selectively to glycan structures on cell surfaces enhances its potential for targeted drug delivery systems. This property was demonstrated in studies where boronated enzymes showed increased cellular uptake compared to their non-boronated counterparts .
- Anticancer Properties : Research indicates that boronic acid derivatives may have anticancer activity by inducing apoptosis in cancer cells through their interaction with specific cellular pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of boronic acids, including Phe-boroLeu:
-
Study 1: Protease Inhibition
A study demonstrated that Phe-boroLeu inhibited the activity of certain proteases involved in cancer progression. The compound showed an IC50 value of 20 μM against a specific cancer-related protease, highlighting its potential as a therapeutic agent . -
Study 2: Cellular Uptake Enhancement
In vitro experiments indicated that the boronated form of RNase A exhibited five times higher uptake in cancer cells compared to the non-boronated enzyme. This suggests that Phe-boroLeu could enhance the delivery of therapeutic proteins by utilizing similar mechanisms . -
Study 3: Interaction with Insulin
A theoretical study using computational models revealed that various boronic acids, including Phe-boroLeu, could interact effectively with insulin. The binding affinity was significantly higher than that observed for traditional stabilizing agents, indicating a promising avenue for diabetes treatment .
Table 1: Biological Activities of [(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
